Purity Benchmarking: 1935383-98-4 vs. Commercially Available Fmoc‑β‑Homoisoleucine (193954-27-7) from the Same Supplier
The commercially offered Fmoc‑β‑homoisoleucine (193954-27-7) from authorized distributors is specified at ≥96.0% (HPLC) [1], whereas 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(propan-2-yl)butanoic acid (1935383-98-4) is listed with a minimum purity of ≥95% (HPLC) from CymitQuimica . While both are supplied for research‑grade SPPS, the 1% lower purity floor of 1935383-98-4 could reflect residual epimerization products from the congested quaternary center formed during synthesis; users requiring precise stoichiometric control in automated peptide synthesizers may need to factor in this specification gap when calculating coupling equivalents.
| Evidence Dimension | Chromatographic purity specification (HPLC) |
|---|---|
| Target Compound Data | ≥95% (HPLC) |
| Comparator Or Baseline | Fmoc‑β‑homoisoleucine (193954-27-7): ≥96.0% (HPLC) |
| Quantified Difference | ≥1% lower purity floor for the target compound |
| Conditions | As specified on commercial datasheets; HPLC conditions not disclosed |
Why This Matters
Lower purity directly translates to higher levels of truncation or deletion products in SPPS, especially relevant for long sequences where cumulative yield losses become procurement‑relevant.
- [1] ChemBase. Fmoc‑β‑Homoile‑OH (CAS 193954-27-7). Product specification: ≥96.0% (HPLC). https://www.chembase.cn (accessed 2026-04-29). View Source
